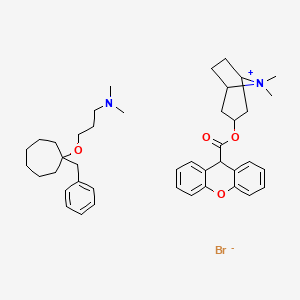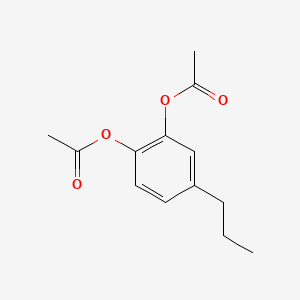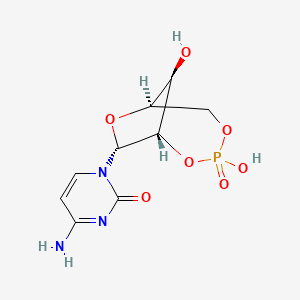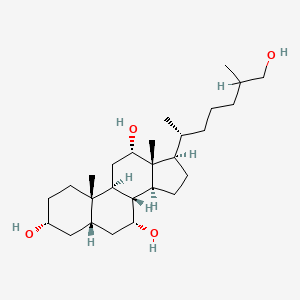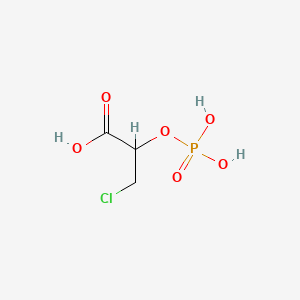
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE is an organic compound that combines the structural features of a furoate ester and a chloroethylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE typically involves the esterification of 2-furoic acid with 2-((2-chloroethyl)methylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 2-furoic acid and 2-((2-chloroethyl)methylamino)ethanol.
Applications De Recherche Scientifique
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly those containing furoate and chloroethylamine moieties.
Biological Studies: Researchers use this compound to study the effects of chloroethylamine derivatives on biological systems, including their interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other chloroethylamine derivatives, which are known to alkylate DNA and proteins, thereby disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mechlorethamine hydrochloride:
Bis(2-chloroethyl)methylamine hydrochloride: Another chloroethylamine derivative with applications in medicinal chemistry.
Uniqueness
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE is unique due to the presence of the furoate ester moiety, which imparts distinct chemical and biological properties. The combination of the furoate and chloroethylamine functionalities makes it a versatile intermediate for the synthesis of various bioactive compounds .
Propriétés
Numéro CAS |
61435-43-6 |
|---|---|
Formule moléculaire |
C10H15Cl2NO3 |
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
2-[2-chloroethyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14ClNO3.ClH/c1-12(5-4-11)6-8-15-10(13)9-3-2-7-14-9;/h2-3,7H,4-6,8H2,1H3;1H |
Clé InChI |
QDEYHPAPAHLHDS-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=CO1)CCCl.Cl |
SMILES canonique |
CN(CCOC(=O)C1=CC=CO1)CCCl.Cl |
| 61435-43-6 | |
Synonymes |
2-((2-chloroethyl)methylamino)ethyl 2-furoate beta-haloethylamine furoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


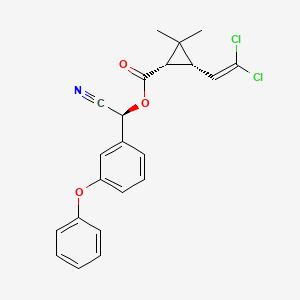

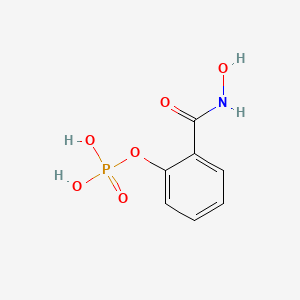
![(9R)-10-(2-Hydroxy-2-methylpropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B1204840.png)
